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NITROINDOLE

CAS No.: 55747-72-3

Cat. No.: B1585162

Get Quote

Executive Summary
The 5-nitroindole scaffold represents a privileged structure in medicinal chemistry,

distinguished by the strong electron-withdrawing nature of the nitro group at the C5 position.

This electronic modulation significantly alters the acidity of the N1-proton and the electron

density distribution of the indole ring, enhancing π-π stacking interactions with biological

targets such as DNA G-quadruplexes and kinase domains. This technical guide provides a

rigorous, self-validating framework for the theoretical and computational study of these

derivatives, integrating Density Functional Theory (DFT), Molecular Docking, and ADMET

profiling.

Introduction: The Electronic Rationale
The 5-nitroindole moiety is not merely a structural spacer; it is an electronic pharmacophore.

The nitro group (
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) induces a strong mesomeric (

) and inductive (

) effect.

pKa Modulation: It increases the acidity of the pyrrolic NH, making it a better hydrogen bond

donor (

shifts from ~17 in indole to ~14 in 5-nitroindole).

Binding Affinity: The electron-deficient

-system enhances affinity for electron-rich biological pockets (e.g., intercalating between
DNA base pairs).

Quantum Chemical Characterization (DFT)
Objective: To determine the electronic stability, reactivity descriptors, and reactive sites of the

derivatives prior to synthesis.

Methodological Standard
For organic systems of this size, B3LYP/6-311G++(d,p) is the recommended level of theory.

Functional (B3LYP): Balances exchange and correlation energy errors, crucial for aromatic

systems.

Basis Set (6-311G++(d,p)): The diffuse functions (

) are non-negotiable for nitro-compounds to correctly model the lone pair electrons on
oxygen and the anionic character if deprotonated.

Key Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs) dictate biological interaction.

HOMO (Highest Occupied Molecular Orbital): Represents electron donation ability. In 5-

nitroindoles, this is typically localized on the indole ring.
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LUMO (Lowest Unoccupied Molecular Orbital): Represents electron acceptance. The nitro

group significantly lowers the LUMO energy, increasing electrophilicity (Global Electrophilicity

Index,

).

Table 1: Critical DFT Parameters for 5-Nitroindole Derivatives

Parameter Symbol Formula
Physical
Significance

Typical Range
(eV)

Energy Gap

Kinetic stability.

Lower gap

higher

reactivity/softnes

s.

3.0 - 4.5

Chemical

Potential

Tendency of

electrons to

escape.

-4.0 to -6.0

Chemical

Hardness

Resistance to

charge transfer.
1.5 - 2.5

Electrophilicity

Propensity to

accept electrons

(crucial for

covalent

inhibitors).

2.0 - 6.0

DFT Workflow Visualization
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Figure 1: Standardized DFT optimization workflow ensuring global minima identification.

Molecular Docking & Dynamics
Objective: To predict binding modes and affinity against targets like c-Myc G-quadruplex

(anticancer) and EGFR (kinase inhibition).

Target Selection & Preparation
c-Myc G-Quadruplex (PDB: 1XAV): 5-nitroindoles act as intercalators. The planar indole

stacks on the G-tetrads.

EGFR (PDB: 1M17): The NH group forms hinge-region H-bonds (e.g., with Met793).
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Validated Docking Protocol
This protocol uses a "Induced Fit" philosophy, acknowledging that the protein side chains

adjust to the ligand.

Ligand Prep:

Generate 3D conformers (e.g., ConfGen).

Assign bond orders and ionization states at pH 7.4 (Epik/LigPrep). Crucial: 5-nitroindole is

neutral at physiological pH, but derivatives with amino side chains may be protonated.

Protein Prep:

Remove crystallographic waters (unless bridging).

Optimize H-bond network (Flip Asn/Gln/His).

Restrained minimization (OPLS4 force field) to RMSD 0.30 Å.

Grid Generation:

Center grid on the co-crystallized ligand.

Inner box: 10 Å x 10 Å x 10 Å (Ligand center).

Outer box: 20 Å x 20 Å x 20 Å (Ligand size).

Docking (XP - Extra Precision):

Use XP scoring functions to strictly penalize steric clashes and desolvation penalties.

Post-docking minimization: Allow ligand to relax in the pocket.

Molecular Dynamics (MD) Simulation
Docking is static; MD is dynamic. A 100 ns simulation is required to validate stability.

Solvent: TIP3P water model.
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System: Neutralize with Na+/Cl- ions (0.15 M).

Ensemble: NPT (Constant Particle, Pressure, Temperature) at 300 K / 1 bar.

Metric: RMSD (Root Mean Square Deviation) of the ligand < 2.0 Å over the last 50 ns

indicates stable binding.

Computational Workflow Diagram
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Figure 2: Integrated Molecular Docking and Dynamics pipeline for affinity validation.

ADMET Prediction (In Silico)
Objective: To filter compounds early based on "Drug-Likeness." Tools like SwissADME or

QikProp are standard.

Key Metrics for 5-Nitroindoles:

Lipophilicity (LogP): The nitro group lowers LogP slightly compared to halo-indoles, aiding

solubility. Target range: 1.5 - 4.0.

TPSA (Topological Polar Surface Area): The

group adds ~45.8 Å². Total TPSA should be < 140 Å² for cell permeability.

Blood-Brain Barrier (BBB): 5-nitroindoles are often BBB permeant unless substituted with

bulky polar groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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